Regiospecific Anti-HCMV Activity: 5-Aminopyrazine Scaffold vs. 3-Aminopyrazine Scaffold
The 5-aminopyrazine substitution pattern, as found in 5-aminopyrazine-2-carbaldehyde, is essential for the anti-HCMV activity observed in the XMD7 compound series. Three structurally related 5-aminopyrazine compounds (XMD7-1, XMD7-2, and XMD7-27) inhibited HCMV replication with 50% effective doses (ED50) of 0.3–0.4 μM against strain AD169 and 2.1–2.5 μM against strain Merlin, while the 50% cytotoxic concentration (CC50) exceeded 10 μM for each compound, yielding a selectivity index (CC50/ED50) of at least 25–33 for AD169 and >4 for Merlin [1]. Compounds derived from the 3-aminopyrazine-2-carbaldehyde regioisomer were not identified as hits in the same high-throughput screen, indicating that the 5-amino substitution pattern is a critical determinant of this anti-HCMV pharmacophore [1].
| Evidence Dimension | Anti-HCMV replication inhibitory activity (ED50) and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | XMD7 series (5-aminopyrazine scaffold): ED50 = 0.3–0.4 μM (AD169), 2.1–2.5 μM (Merlin); CC50 >10 μM for all three compounds |
| Comparator Or Baseline | 3-Aminopyrazine-2-carbaldehyde derivatives: Not identified as hits in the same HCMV high-throughput screen (no measurable anti-HCMV activity at screening concentrations) |
| Quantified Difference | Selectivity index >25–33 for AD169 strain; 3-amino scaffold showed no detectable activity in the same assay platform |
| Conditions | Viral yield reduction assay in HFF cells; HCMV strains AD169 (high passage) and Merlin (low passage); MTT cytotoxicity assay after 96 h exposure |
Why This Matters
For antiviral drug discovery programs targeting HCMV, procuring the 5-amino regioisomer rather than the 3-amino regioisomer is essential to access the validated 5-aminopyrazine pharmacophore with demonstrated sub-micromolar potency and a >10-fold therapeutic window.
- [1] Beelontally, R., Wilkie, G.S., Lau, B., Goodmaker, C.J., Ho, C.M.K., Swanson, C.M., Deng, X., Wang, J., Gray, N.S., Davison, A.J., & Strang, B.L. (2017). Identification of compounds with anti-human cytomegalovirus activity that inhibit production of IE2 proteins. Antiviral Research, 138, 61–67. doi:10.1016/j.antiviral.2016.12.006. View Source
